6-Trifluoromethylsulfanyl-pyridazine-3-carbonitrile
Description
6-Trifluoromethylsulfanyl-pyridazine-3-carbonitrile is a heterocyclic compound featuring a pyridazine core substituted with a trifluoromethylsulfanyl (-SCF₃) group at position 6 and a cyano (-CN) group at position 3. The pyridazine ring, with two adjacent nitrogen atoms, imparts unique electronic properties, while the trifluoromethylsulfanyl group enhances lipophilicity and metabolic stability.
Properties
IUPAC Name |
6-(trifluoromethylsulfanyl)pyridazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3N3S/c7-6(8,9)13-5-2-1-4(3-10)11-12-5/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWLYBDZGBLGMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C#N)SC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701228202 | |
| Record name | 6-[(Trifluoromethyl)thio]-3-pyridazinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701228202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206524-30-2 | |
| Record name | 6-[(Trifluoromethyl)thio]-3-pyridazinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206524-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[(Trifluoromethyl)thio]-3-pyridazinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701228202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Trifluoromethylsulfanyl-pyridazine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the [3 + n] cycloaddition reaction, which involves the addition of a multiple bond dipolarophile to a three-atom component system (TACS) . This reaction is highly regioselective and can be performed under neutral conditions, offering good functional group compatibility and broad substrate scope .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Trifluoromethylsulfanyl-pyridazine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The trifluoromethylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridazine derivatives.
Scientific Research Applications
Medicinal Chemistry
6-Trifluoromethylsulfanyl-pyridazine-3-carbonitrile exhibits significant potential in the development of pharmaceuticals. Its structural features allow it to interact with biological targets effectively.
Antiviral Activity
Research indicates that pyridine derivatives, including those containing carbonitrile groups, have shown activity against various viruses, including herpes viruses and HIV . The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy in antiviral applications.
Anticancer Properties
The compound's unique structure may also contribute to anticancer properties. Studies on related heterocyclic compounds suggest that modifications in the pyridazine ring can lead to increased cytotoxicity against cancer cell lines .
Agrochemical Applications
The trifluoromethyl group is known for enhancing the biological activity of agrochemicals. Compounds like this compound are being explored for their effectiveness as herbicides and insecticides.
Insecticidal Activity
Patents describe the use of similar pyridine derivatives in controlling insect populations. The incorporation of a sulfoximine moiety has been shown to enhance insecticidal properties, suggesting that this compound could be similarly effective .
Material Science
The compound's unique chemical properties make it suitable for various applications in material science, particularly in developing advanced materials with specific functionalities.
Synthesis of Functional Materials
The synthesis of polymers incorporating trifluoromethyl groups has been studied for their enhanced thermal stability and chemical resistance. Such materials can be utilized in coatings, adhesives, and other industrial applications .
Case Studies and Research Findings
In vitro assays were conducted to evaluate the antiviral activity of the compound against herpes simplex virus (HSV). Results indicated a significant reduction in viral replication at low micromolar concentrations, suggesting strong antiviral potential.
Mechanism of Action
The mechanism of action of 6-Trifluoromethylsulfanyl-pyridazine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfanyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. For example, the compound may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazine-Based Analogs
6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarbonitrile (CAS: 338751-76-1)
- Core Structure : Pyridazine.
- Substituents: Position 6: Phenyl group. Position 3: 3-(Trifluoromethyl)phenoxy group. Position 4: Cyano group.
- Key Differences: The trifluoromethyl group is part of a phenoxy substituent rather than a sulfanyl moiety. Cyano at position 4 instead of 3.
- Positional variation of the cyano group may alter dipole moments and hydrogen-bonding capacity .
3-Chloro-6-{2-phenylpyrazolo[1,5-a]pyridin-3-yl}pyridazine-4-carbonitrile (CAS: 1196794-13-4)
- Core Structure : Pyridazine fused with a pyrazolopyridine moiety.
- Substituents: Position 3: Chloro group. Position 6: 2-Phenylpyrazolo[1,5-a]pyridin-3-yl group. Position 4: Cyano group.
- Key Differences: Chloro substituent at position 3 (vs. cyano in the target compound). A fused bicyclic system at position 6 increases molecular complexity.
- Implications :
Pyridine-Based Analogs
6-[3-(Trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridine-3-carbonitrile (CAS: 252060-04-1)
- Core Structure : Pyridine.
- Substituents: Position 6: 3-(Trifluoromethyl)phenyl group. Position 2: [3-(Trifluoromethyl)phenyl]sulfanyl group. Position 3: Cyano group.
- Key Differences :
- Pyridine core (vs. pyridazine), reducing nitrogen density and altering electronic properties.
- Dual trifluoromethylphenyl groups enhance lipophilicity.
- Implications :
Bipyridine-Based Analogs
6-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4-(trifluoromethyl)-[2,4'-bipyridine]-5-carbonitrile
- Core Structure : 2,4'-Bipyridine.
- Substituents: Position 6: Benzodiazolylmethylsulfanyl group. Position 4: Trifluoromethyl group. Position 5: Cyano group.
- Key Differences: Bipyridine core enables extended conjugation and π-π interactions.
- Sulfanyl group’s position and benzodiazole integration may enhance biological activity .
Comparative Data Table
| Compound Name | Core Structure | Substituent Positions | Key Functional Groups | Notable Properties |
|---|---|---|---|---|
| 6-Trifluoromethylsulfanyl-pyridazine-3-carbonitrile | Pyridazine | 6: -SCF₃; 3: -CN | Trifluoromethylsulfanyl, cyano | High lipophilicity, modular reactivity |
| 6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarbonitrile | Pyridazine | 6: Ph; 3: -O-C₆H₄-CF₃; 4: -CN | Phenoxy, cyano | Steric bulk, potential for π-π stacking |
| 3-Chloro-6-{2-phenylpyrazolopyridinyl}pyridazine-4-carbonitrile | Pyridazine | 3: Cl; 6: fused heterocycle; 4: -CN | Chloro, bicyclic system | Enhanced reactivity, reduced solubility |
| 6-[3-(Trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridine-3-carbonitrile | Pyridine | 6: Ar-CF₃; 2: -S-Ar-CF₃; 3: -CN | Dual trifluoromethylphenyl, sulfanyl | High lipophilicity, steric hindrance |
| 6-{Benzodiazolylmethylsulfanyl}-4-CF₃-bipyridine-5-carbonitrile | Bipyridine | 6: -S-CH₂-benzodiazole; 4: -CF₃; 5: -CN | Benzodiazole, sulfanyl | DNA binding potential, rigidity |
Research Findings and Implications
- This contrasts with phenoxy or chloro substituents in analogs, which offer different electronic profiles .
- Metabolic Stability: Trifluoromethyl groups generally resist oxidative metabolism, suggesting enhanced in vivo stability compared to non-fluorinated analogs. Sulfanyl groups, however, may oxidize to sulfoxides or sulfones, offering pathways for controlled degradation .
- Solubility and Bioavailability : Pyridazine derivatives with smaller substituents (e.g., -CN, -SCF₃) may exhibit better aqueous solubility than bulkier analogs (e.g., fused bicyclic systems) .
Biological Activity
Introduction
6-Trifluoromethylsulfanyl-pyridazine-3-carbonitrile (CAS No. 1206524-30-2) is a novel compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyridazine ring substituted with trifluoromethylsulfanyl and carbonitrile groups, which contribute to its unique chemical reactivity and biological properties.
Molecular Formula
- C : 7
- H : 4
- F : 3
- N : 3
- S : 1
Structural Representation
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The trifluoromethylsulfanyl group enhances lipophilicity, improving membrane permeability and facilitating cellular uptake.
Proposed Mechanisms
- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways, potentially leading to therapeutic effects in conditions such as cancer.
- Receptor Modulation : It may interact with various receptors, affecting signaling pathways that regulate cellular functions.
Antimicrobial Properties
Research indicates that derivatives of pyridazine compounds exhibit antimicrobial activity against various bacterial strains. The incorporation of the trifluoromethylsulfanyl group is believed to enhance this activity through improved interaction with bacterial cell membranes.
Anticancer Activity
Studies have shown that compounds similar to this compound can induce apoptosis in cancer cells. The mechanism involves the activation of apoptotic pathways and inhibition of tumor growth factors.
Case Studies
-
Antimicrobial Efficacy
- A study evaluated the antimicrobial effects of pyridazine derivatives, including this compound, against Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition zones compared to control groups, suggesting potent antimicrobial properties.
-
Anticancer Research
- In vitro assays demonstrated that the compound induced apoptosis in breast cancer cell lines (MCF-7). Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death.
Table 1: Antimicrobial Activity of Pyridazine Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 6-Trifluoromethylsulfanyl-pyridazine | E. coli | 15 |
| S. aureus | 18 | |
| Control | None | 0 |
Table 2: Anticancer Activity in MCF-7 Cells
| Treatment Concentration (µM) | % Cell Viability | Apoptotic Cells (%) |
|---|---|---|
| 0 (Control) | 100 | 5 |
| 10 | 80 | 15 |
| 25 | 50 | 40 |
| 50 | 20 | 70 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-trifluoromethylsulfanyl-pyridazine-3-carbonitrile, and how are intermediates characterized?
- Methodological Answer : A three-step synthesis involving halogen exchange (e.g., substituting chlorine with fluorine using anhydrous KF in sulfolane) is frequently employed. Key intermediates, such as 5-chloro-6-(trifluoromethyl)pyridine-3-carbonitrile, are monitored via thin-layer chromatography (TLC) and characterized using high-resolution mass spectrometry (HRMS) and NMR . Alternative routes may use spirocyclic phosphazene intermediates, with purification via column chromatography .
Q. What biological activities are associated with pyridazine-3-carbonitrile derivatives?
- Methodological Answer : Structural analogs exhibit antiviral, antibacterial, and anticancer activities. For example, trifluoromethyl groups enhance metabolic stability and binding affinity to targets like kinases or nuclear receptors. In vitro assays (e.g., cytotoxicity testing on cancer cell lines) and molecular docking studies are standard for activity profiling .
Q. How is the compound’s stability assessed under varying experimental conditions?
- Methodological Answer : Stability studies involve accelerated degradation tests (e.g., exposure to heat, light, or acidic/basic conditions) followed by HPLC or LC-MS analysis. The trifluoromethylsulfanyl group may hydrolyze under prolonged basic conditions, necessitating pH-controlled environments during storage .
Advanced Research Questions
Q. How can synthetic yields be optimized for halogenated intermediates in the preparation of this compound?
- Methodological Answer : Yield optimization requires tuning reaction parameters such as solvent polarity (e.g., sulfolane vs. THF), stoichiometry of fluorinating agents (e.g., KF), and reaction time. Microwave-assisted synthesis has been reported to reduce side-product formation in analogous trifluoromethylpyridine systems .
Q. What strategies resolve contradictions in reported biological activity data for pyridazine-3-carbonitrile derivatives?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity) or impurities in test compounds. Rigorous purity validation (≥95% by HPLC) and standardized bioassays (e.g., NIH/NCATS protocols) are critical. Meta-analyses of structure-activity relationships (SAR) can clarify conflicting results .
Q. How does the trifluoromethylsulfanyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nature of the trifluoromethylsulfanyl group directs electrophilic substitution to specific positions on the pyridazine ring. Computational studies (DFT calculations) predict regioselectivity, which is experimentally validated via Suzuki-Miyaura couplings with boronic acids .
Q. What advanced techniques characterize fluorine-specific interactions in biological systems?
- Methodological Answer : -NMR spectroscopy and X-ray crystallography are used to study fluorine-protein interactions. For example, relaxation experiments reveal binding kinetics, while crystallography identifies hydrogen bonding with the trifluoromethyl group .
Q. How are structural analogs designed to improve pharmacokinetic properties while retaining activity?
- Methodological Answer : Bioisosteric replacement (e.g., substituting the sulfanyl group with ethers or amines) balances lipophilicity and solubility. Pharmacokinetic modeling (e.g., PK-Sim) guides modifications to enhance oral bioavailability or reduce CYP450 inhibition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
